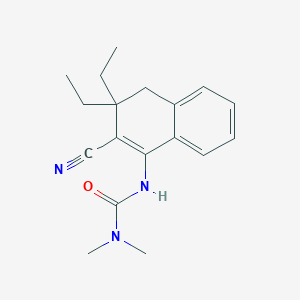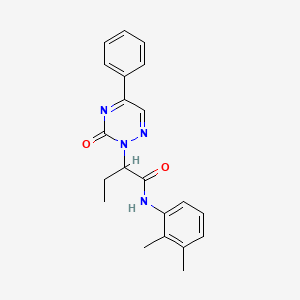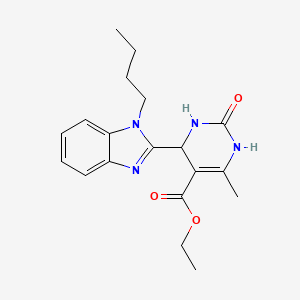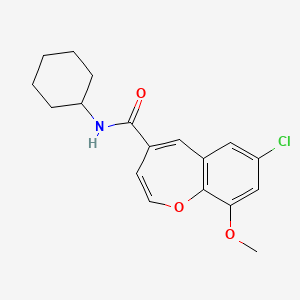
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea is an organic compound that belongs to the class of naphthalene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the naphthalene core: Starting with a suitable naphthalene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the urea moiety: The final step involves the reaction of the intermediate with dimethylamine and an isocyanate derivative to form the urea group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Cyano-3,3-diethyl-3,4-dihydronaphthalen-1-YL)-3,3-dimethylurea: can be compared with other naphthalene derivatives such as:
Propriétés
Formule moléculaire |
C18H23N3O |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
3-(2-cyano-3,3-diethyl-4H-naphthalen-1-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C18H23N3O/c1-5-18(6-2)11-13-9-7-8-10-14(13)16(15(18)12-19)20-17(22)21(3)4/h7-10H,5-6,11H2,1-4H3,(H,20,22) |
Clé InChI |
QJSJXUQCTOYKBT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)N(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11317570.png)
![N-[3'-acetyl-1-(2-butoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11317575.png)


![1-(4-Methylpiperidin-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B11317592.png)

![5-(4-ethoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11317608.png)
![2-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11317614.png)

![N-(4-chlorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317627.png)

![1-(2-methylpiperidin-1-yl)-2-{2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11317631.png)
![methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11317637.png)
![(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11317654.png)
